molecular formula C6H6F2N2O2 B598760 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1204298-65-6

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B598760
CAS RN: 1204298-65-6
M. Wt: 176.123
InChI Key: CTTXMUZEFPPHGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with difluoromethyl groups has been a topic of interest in recent years . For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione resulted in the formation of Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of compounds with difluoromethyl groups can be complex. For example, the compound 2-chloro-5-(difluoromethyl)benzoic acid has a molecular weight of 206.58 . The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) .


Chemical Reactions Analysis

Difluoromethyl groups are often involved in various chemical reactions. For example, the fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with difluoromethyl groups can vary. For instance, 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been prepared with a high purity, starting from propargyl alcohol through several reaction steps including oxidation, esterification, addition, methylation, and hydrolysis (Li-fen, 2013).
    • Structural and spectral investigations of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into the molecular properties and electronic transitions within the molecule (Viveka et al., 2016).
  • Biological Activities and Potential Applications :

    • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed significant antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture (Du et al., 2015).
    • A series of compounds including 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and showed promising analgesic and anti-inflammatory activities, indicating potential for pharmaceutical applications (Gokulan et al., 2012).
  • Chemical Interactions and Properties :

    • Investigations into the interactions and properties of related pyrazole-4-carboxylic acid derivatives help in understanding the chemistry and potential applications of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in various fields, including materials science and catalysis (Radi et al., 2015).

Safety and Hazards

Safety and hazards associated with difluoromethyl compounds can vary. For example, 2-chloro-5-(difluoromethyl)benzoic acid is irritating to skin, eyes, and the respiratory system . It’s recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .

Future Directions

The future directions of research on difluoromethyl compounds are promising. The field of difluoromethylation has seen significant advances in recent years, with new methods being developed for the transfer of CF2H to C(sp2) sites . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTXMUZEFPPHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679099
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204298-65-6
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (30 g, 207 mmol) in diethyl ether (90 ml) and dioxane (90 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 59.6 ml, 420 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (15.9 g, 201 mmol) and methyl 3-methoxyacrylate (22.3 g, 186 mmol) were successively added dropwise to the reaction mixture at a temperature of from 0 to 5° C. After stirring for 6 hours, a greasy solid formed, from which the supernatant solution was decanted off and discarded. The solid was then added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (41.4 g, 1.035 mol) and methylhydrazine (38.6 g of a 35% aqueous solution, 288 mmol) in water (665 ml) and then stirred at room temperature for 1 h. Subsequently, the reaction mixture was heated to 60° C. and stirred at this temperature for 0.5 h. The reaction mixture was freed of volatile constituents. The resulting residue was taken up in water (50 ml), washed with ethyl acetate and then brought to a pH of 2 with conc. hydrochloric acid. The solid precipitated at a temperature of 0° C. was isolated by filtration, washed with a little ice-cold water and dried under reduced pressure at a temperature of 40° C. 3-Difluoromethyl-1-methylpyrazole-4-carboxylic acid was obtained as a mixture with 5-difluoromethyl-1-methylpyrazole-4-carboxylic acid with a ratio of 85:15 in an amount of 10.1 g.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.9 g
Type
reactant
Reaction Step Five
Quantity
22.3 g
Type
reactant
Reaction Step Five
Quantity
41.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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665 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (3.2 g, 22 mmol) in diethyl ether (10 ml) and dioxane (10 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 5.6 ml, 44 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (1.7 g, 22 mmol) and a solution of ethyl 3-(pyrrolidin-1-yl)acrylate (2.9 g, 20 mmol) in dioxane (2 ml) were successively added dropwise to the reaction mixture at a temperature of from 0 to 5° C. After stirring for 6 hours, the reaction mixture was added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (4.4 g, 110 mmol) and methylhydrazine (1.4 g, 30 mmol) in water (75 ml), and then the mixture was stirred at room temperature for 3 h. The reaction mixture was freed of volatile constituents. The resulting residue was taken up in water (50 ml), washed with ethyl acetate and then brought to a pH of 2 with conc. hydrochloric acid. The aqueous phase was decanted off and discarded. The resulting slimy residue was taken up in a mixture of tetrahydrofuran and methyl tert-butyl ether, dried over sodium sulfate, filtered and freed from the solvent under reduced pressure. 3-Difluoromethyl-1-methylpyrazole-4-carboxylic acid was obtained as a mixture with 5-difluoromethyl-1-methylpyrazole-4-carboxylic acid with a ratio of 2:1 in a yield of 60%.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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